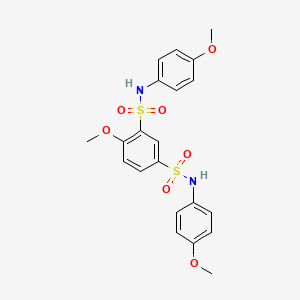![molecular formula C49H64N4O6 B11564943 N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]](/img/structure/B11564943.png)
N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its multiple tert-butyl and hydroxyphenyl groups
Métodos De Preparación
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOIC ACID: This intermediate is synthesized through a reaction involving tert-butyl hydroxyphenyl and propanoic acid under specific conditions.
Formation of the Hydrazide: The propanoic acid derivative is then reacted with hydrazine to form the hydrazide compound.
Condensation Reaction: The hydrazide is further reacted with aldehydes or ketones to form the final compound through a condensation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.
Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and functions.
Comparación Con Compuestos Similares
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE can be compared with similar compounds, such as:
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOIC ACID: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Methyl 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE: Another related compound used in the synthesis of antioxidants.
Octadecyl 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE: This compound is used in food packaging and other industrial applications.
Propiedades
Fórmula molecular |
C49H64N4O6 |
|---|---|
Peso molecular |
805.1 g/mol |
Nombre IUPAC |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[5-[[3-[(E)-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylhydrazinylidene]methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C49H64N4O6/c1-46(2,3)36-24-32(25-37(44(36)58)47(4,5)6)15-19-42(56)52-50-28-34-22-30(13-17-40(34)54)21-31-14-18-41(55)35(23-31)29-51-53-43(57)20-16-33-26-38(48(7,8)9)45(59)39(27-33)49(10,11)12/h13-14,17-18,22-29,54-55,58-59H,15-16,19-21H2,1-12H3,(H,52,56)(H,53,57)/b50-28+,51-29+ |
Clave InChI |
UTIHQNYSTSEDSY-JDHUAZPFSA-N |
SMILES isomérico |
CC(C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)/C=N/NC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)O)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NNC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11564870.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11564873.png)
![{4-bromo-2-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11564885.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564894.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564895.png)
![N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11564896.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11564898.png)
![(2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B11564900.png)
![6-[(2Z)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11564902.png)
![(2E)-2-[1-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11564904.png)

![2-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]carbamoyl}benzoic acid](/img/structure/B11564912.png)
![1-(6-methylpyridin-2-yl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564919.png)
![1-benzyl-7-(2-cyclohexylethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564920.png)
